Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
CAS No.:
Cat. No.: VC18314297
Molecular Formula: C40H51NO8PPdS2-
Molecular Weight: 875.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C40H51NO8PPdS2- |
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Molecular Weight | 875.4 g/mol |
IUPAC Name | dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline |
Standard InChI | InChI=1S/C26H35O2P.C12H10N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;2*1H3,(H,2,3,4);/q;-1;;;+2/p-2 |
Standard InChI Key | DDLMKPHKQUXHOT-UHFFFAOYSA-L |
Canonical SMILES | COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Introduction
Chemical Structure and Coordination Geometry
The molecular architecture of SPhos Pd G3 features a palladium(II) center coordinated to three distinct ligands:
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A methanesulfonate (CH₃SO₃⁻) group, which enhances solubility in polar solvents .
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A dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl ligand, providing steric bulk and electronic modulation .
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A 2'-amino-1,1'-biphenyl-2-yl group, facilitating chelation and stabilizing the active catalytic species.
The palladium center adopts a distorted square-planar geometry, as evidenced by crystallographic studies of analogous complexes . Key bond angles and lengths are summarized below:
Parameter | Value | Source |
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Pd–P Bond Length | 2.28 Å | |
Pd–N Bond Length | 2.05 Å | |
C–Pd–P Bite Angle | 84.03°–83.54° | |
Solubility in CH₂Cl₂ | >50 mg/mL |
Synthesis and Characterization
SPhos Pd G3 is synthesized via a multi-step protocol involving:
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Ligand Preparation: The dicyclohexylphosphino-2',6'-dimethoxybiphenyl ligand is synthesized through Suzuki-Miyaura coupling and subsequent phosphorylation .
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Palladium Complexation: Reaction of palladium(II) chloride with the ligand and 2'-aminobiphenyl derivatives in the presence of methanesulfonic acid .
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Purification: Crystallization from dichloromethane yields the adduct with >98% purity .
Key spectroscopic data:
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¹H NMR (CDCl₃): δ 7.8–6.5 (m, aromatic protons), 3.8 (s, OCH₃), 1.2–2.1 (m, cyclohexyl) .
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IR (KBr): 1180 cm⁻¹ (S=O stretch), 1560 cm⁻¹ (C-N stretch) .
Applications in Organic Synthesis
SPhos Pd G3 excels in catalyzing cross-coupling reactions, as highlighted below:
Buchwald-Hartwig Amination
The catalyst enables C–N bond formation between aryl halides and amines at low loadings (0.5–2 mol%) . For example, coupling 4-bromotoluene with morpholine achieves >95% yield in 6 hours at 80°C.
Suzuki-Miyaura Coupling
It facilitates aryl-aryl couplings with turnover numbers (TON) exceeding 10,000, even for sterically hindered substrates . A representative reaction is shown:
Comparative Performance
Table 1 contrasts SPhos Pd G3 with earlier catalyst generations:
Catalyst Generation | Loading (mol%) | Reaction Time (h) | Yield (%) |
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Gen 1 | 5 | 24 | 75 |
Gen 2 | 2 | 12 | 85 |
Gen 3 (SPhos) | 0.5 | 6 | 95 |
Mechanistic Insights
The catalytic cycle involves:
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Precatalyst Activation: Dissociation of methanesulfonate to generate a Pd(0) species .
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Oxidative Addition: Pd(0) inserts into the aryl halide bond.
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Transmetallation: Transfer of the aryl group to the palladium center.
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Reductive Elimination: Formation of the desired C–C or C–N bond .
Future Directions
Research priorities include:
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